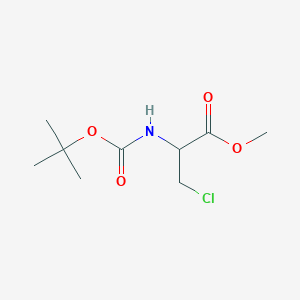
N-Boc-3-chloro-DL-alanine Methyl ester
描述
N-Boc-3-chloro-DL-alanine Methyl ester is a chemical compound with the molecular formula C9H16ClNO4 and a molecular weight of 237.68. It is a derivative of alanine, an amino acid, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a methyl ester group. This compound is commonly used in organic synthesis and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
N-Boc-3-chloro-DL-alanine Methyl ester can be synthesized through a multi-step process. One common method involves the reaction of N-Boc-serine methyl ester with hexachloroethane and triphenylphosphine in dichloromethane under an inert atmosphere. The reaction mixture is stirred at room temperature for two hours, followed by quenching with a saturated solution of sodium bicarbonate. The organic product is then extracted with dichloromethane, washed with brine, and dried over anhydrous sodium sulfate. The crude product is purified by chromatography on a silica column eluted with a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
化学反应分析
Types of Reactions
N-Boc-3-chloro-DL-alanine Methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Deprotection: Trifluoroacetic acid or hydrochloric acid is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major product is 3-chloro-DL-alanine.
Deprotection: The major product is 3-chloro-DL-alanine methyl ester without the Boc group.
科学研究应用
N-Boc-3-chloro-DL-alanine Methyl ester is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Researchers use it to study enzyme mechanisms and protein interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Boc-3-chloro-DL-alanine Methyl ester involves its reactivity due to the presence of the Boc protecting group, chlorine atom, and methyl ester group. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The Boc group provides stability during reactions and can be selectively removed under acidic conditions, while the chlorine atom and ester group offer sites for further functionalization.
相似化合物的比较
Similar Compounds
N-Boc-3-iodo-D-alanine Methyl ester: Similar structure but with an iodine atom instead of chlorine.
N-Boc-L-alanine Methyl ester: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
N-Boc-3-chloro-DL-alanine Methyl ester is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated counterparts. This makes it a valuable intermediate in the synthesis of more complex molecules.
属性
IUPAC Name |
methyl 3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXVOGTPPDPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-METHOXY-[1,1'-BIPHENYL]-2-AMINE](/img/structure/B7887496.png)
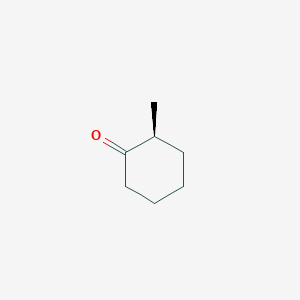
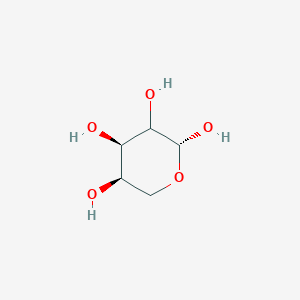
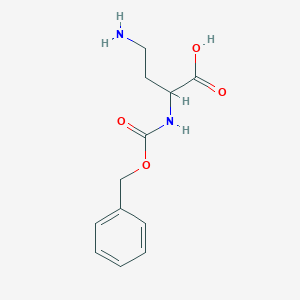
![2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7887532.png)
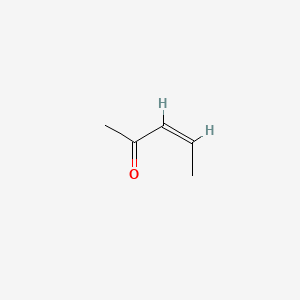
![sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate](/img/structure/B7887547.png)

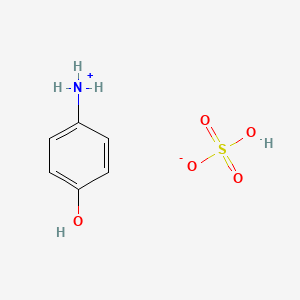
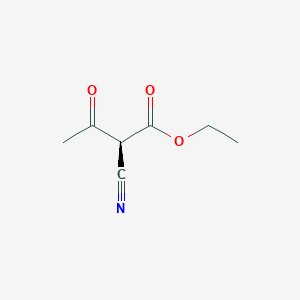
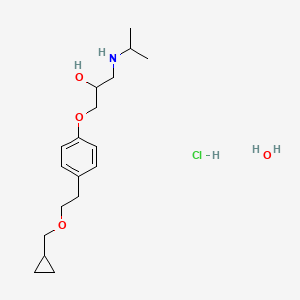
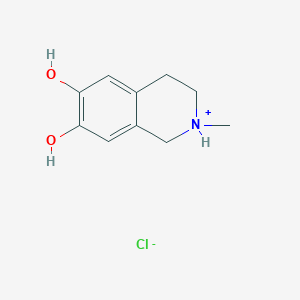
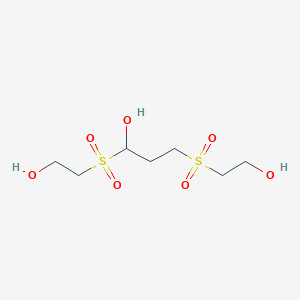
![Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B7887594.png)
